2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide features a benzoxazole ring linked via a sulfanyl bridge to an acetamide group, which is further connected to a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl moiety. Benzoxazole and thiazol-4-one rings are heterocyclic systems known for their bioactivity in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and validation protocols.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S2/c16-9-5-19-11(14-9)15-10(17)6-20-12-13-7-3-1-2-4-8(7)18-12/h1-4H,5-6H2,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRYGKQSACJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)CSC2=NC3=CC=CC=C3O2)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3O3S2 |
| IUPAC Name | This compound |
| SMILES | O=C(CSc1nc(cccc2)c2o1)NC(SC1)=NC1=O |
| InChI Key | GMPRYGKQSACJAF-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that derivatives of 1,3-thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Case Study:
A study on thiazole derivatives showed that the introduction of specific substituents significantly enhances their anticancer activity. The compound may exhibit similar behavior due to its structural features.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It belongs to a class of compounds that have shown efficacy against various bacterial and fungal strains. The presence of the benzoxazole and thiazole moieties contributes to its bioactivity by potentially interacting with microbial enzymes or cellular structures.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Arrest : Studies suggest that some thiazole derivatives induce cell cycle arrest at specific phases (e.g., G1/S transition), leading to apoptosis in cancer cells.
- Apoptosis Induction : Activation of caspases has been observed in related compounds, suggesting that this compound might also trigger apoptotic pathways in cancer cells.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and antimicrobial efficacy of the compound:
| Cell Line | IC50 (μg/mL) | Activity Type |
|---|---|---|
| MCF-7 | 0.28 | Anticancer |
| HCT116 | 3.29 | Anticancer |
| A549 | 0.52 | Anticancer |
| Staphylococcus aureus | Varies | Antimicrobial |
These results indicate promising activity against both cancerous cells and pathogenic microbes.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications on the benzoxazole or thiazole rings can significantly impact the biological activity. For example, substituents that enhance lipophilicity often correlate with increased cellular uptake and efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs (Table 1) share the 4-oxo-thiazol core but differ in substituents, influencing their physicochemical and biological profiles.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Benzoxazole vs. This aromatic system may enhance binding to biological targets like enzymes or receptors.
- Hydrogen-Bonding Capacity: All three compounds have two H-bond donors, but the target compound and ’s analog have five acceptors versus four in . The acetamide and thiazol-4-one groups contribute to this profile, influencing solubility and target interactions.
- Molecular Weight : The target compound (330.36 g/mol) is heavier than its analogs, likely due to the benzoxazole ring’s aromaticity and sulfur content.
Tautomerism and Stability
Compound 3d (), a structural analog, exists as a tautomeric mixture of imino and amino forms in a 1:1 ratio. In contrast, the target compound’s benzoxazole and thiazol-4-one substituents may stabilize a single tautomer, reducing conformational flexibility. This rigidity could improve metabolic stability compared to analogs prone to tautomerism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
